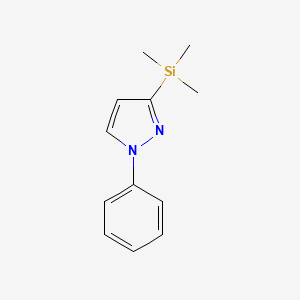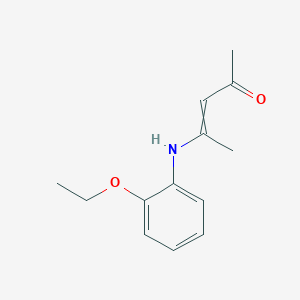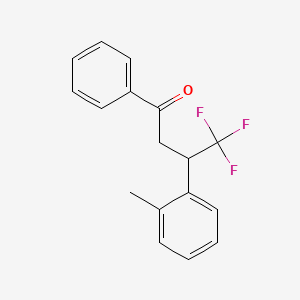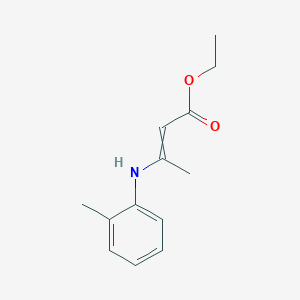
C27H32Fno2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C27H32FNO2 is known as 4-(4-Heptylcyclohexyl)benzoic acid 4-cyano-3-fluorophenyl ester. This compound is a member of the benzoic acid ester family and is characterized by its complex structure, which includes a heptylcyclohexyl group, a benzoic acid moiety, and a cyano-fluorophenyl ester group. It is primarily used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Heptylcyclohexyl)benzoic acid 4-cyano-3-fluorophenyl ester typically involves the esterification of 4-(4-Heptylcyclohexyl)benzoic acid with 4-cyano-3-fluorophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the esterification is complete.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the heptylcyclohexyl group, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the cyano group, converting it to an amine.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(4-Heptylcyclohexyl)benzoic acid 4-cyano-3-fluorophenyl ester has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the development of advanced materials, including liquid crystals and polymers.
Mecanismo De Acción
The mechanism of action of 4-(4-Heptylcyclohexyl)benzoic acid 4-cyano-3-fluorophenyl ester involves its interaction with specific molecular targets. The compound can integrate into lipid bilayers due to its amphiphilic structure, affecting membrane fluidity and permeability. This property makes it useful in studying membrane dynamics and drug delivery mechanisms. Additionally, the cyano and fluorophenyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to various biological targets.
Comparación Con Compuestos Similares
4-(4-Heptylcyclohexyl)benzoic acid: Lacks the cyano and fluorophenyl ester groups, making it less versatile in certain applications.
4-Cyano-3-fluorophenyl benzoate: Does not have the heptylcyclohexyl group, which affects its amphiphilic properties.
4-(4-Heptylcyclohexyl)phenyl ester: Similar structure but lacks the cyano group, altering its chemical reactivity.
Uniqueness: 4-(4-Heptylcyclohexyl)benzoic acid 4-cyano-3-fluorophenyl ester is unique due to its combination of a heptylcyclohexyl group, a benzoic acid moiety, and a cyano-fluorophenyl ester group. This combination imparts distinct amphiphilic properties, making it highly valuable in research involving membrane interactions and advanced material development.
Propiedades
Fórmula molecular |
C27H32FNO2 |
|---|---|
Peso molecular |
421.5 g/mol |
Nombre IUPAC |
(E)-1-[1-(4-fluorophenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]-3-(4-propan-2-ylphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C27H32FNO2/c1-19(2)21-9-6-20(7-10-21)8-15-25(30)29-18-17-27(31)16-4-3-5-24(27)26(29)22-11-13-23(28)14-12-22/h6-15,19,24,26,31H,3-5,16-18H2,1-2H3/b15-8+ |
Clave InChI |
ZNMDYRBJLIGPMV-OVCLIPMQSA-N |
SMILES isomérico |
CC(C)C1=CC=C(C=C1)/C=C/C(=O)N2CCC3(CCCCC3C2C4=CC=C(C=C4)F)O |
SMILES canónico |
CC(C)C1=CC=C(C=C1)C=CC(=O)N2CCC3(CCCCC3C2C4=CC=C(C=C4)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{2-[3-(Propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl}-1,3-benzothiazole](/img/structure/B12614911.png)
![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B12614913.png)




![(2S)-2-{[(5-methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetyl]amino}propyl 4-methoxybenzoate](/img/structure/B12614941.png)

![N-[2-(3-methoxyphenyl)-3-phenylpropyl]propanamide](/img/structure/B12614948.png)
![N-(3-(isopentylamino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12614955.png)
![3-[2-(4-Chloro-6,7-dimethoxyquinazolin-2-yl)ethenyl]benzonitrile](/img/structure/B12614958.png)

![2-Amino-5-{[(4,6-dichloropyrimidin-2-yl)amino]methyl}phenol](/img/structure/B12614967.png)
![1-[3-(4-Chlorophenyl)-1-phenylpropoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B12614982.png)
